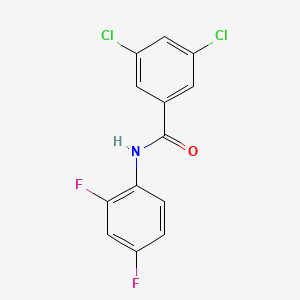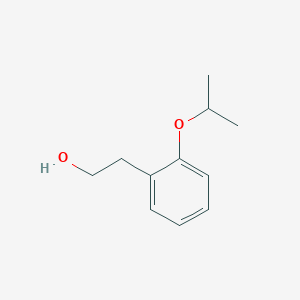
2-(2-Isopropoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Isopropoxyphenyl)ethanol” is an organic compound . It’s also known as IPE. It’s used as a multipurpose intermediate and also used as a chemical in organic synthesis . They are used as solvents for many resins, oils, waxes, fats, and dyestuff .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the production and purification techniques used in ethanol production . These techniques include fermentation, distillation, and various alternatives to distillation such as non-heating fractional distillation by ultrasonic irradiation, oxidation of impurities by ozone, and adsorption of impurities by activated carbon or zeolite . The synthesis could also involve strategies for alcohol synthesis (retrosynthetic analysis) .Molecular Structure Analysis
The molecular formula of “this compound” is C11H16O2 . The molecular weight is 180.243 Da . The structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
The chemical reactions of “this compound” could potentially involve reactions of alcohols, which occur mainly at the functional group . These reactions could include dehydration and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” could potentially be similar to those of ethanol . These properties include solubility in water, boiling point, and flash point .Mécanisme D'action
Target of Action
It is structurally similar to ethanol, which is known to interact with gaba receptors and glycine receptors .
Mode of Action
Ethanol, a structurally similar compound, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning .
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be involved in various biochemical pathways, including the conversion of ethanol into acetyl-coa, a central precursor for myriad biochemicals .
Pharmacokinetics
Ethanol, a structurally similar compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body . Ethanol is metabolized by alcohol dehydrogenase (ADH) and the cytochrome P450 (CYP) 2E1 drug-metabolizing enzyme .
Result of Action
Ethanol, a structurally similar compound, is known to cause transient changes to many physiological responses in different organ systems .
Action Environment
It is known that ethanol rapidly breaks down in alkaline solution .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Isopropoxyphenyl)ethanol in lab experiments is its low toxicity and high solubility in water, making it easy to handle and administer. However, its limited availability and high cost may pose a challenge for researchers looking to use it in large-scale studies.
Orientations Futures
There are several potential future directions for research involving 2-(2-Isopropoxyphenyl)ethanol. One area of interest is its potential as a natural preservative in food and cosmetic products. It may also have applications in the development of new drugs for the treatment of fungal and bacterial infections, as well as inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a unique and promising compound with potential applications in various fields of scientific research. Its antifungal, antibacterial, and anti-inflammatory properties make it a valuable candidate for the development of new drugs and treatments. Further research is needed to fully explore its potential and limitations.
Méthodes De Synthèse
The synthesis of 2-(2-Isopropoxyphenyl)ethanol involves the reaction of 2-isopropoxyphenol with ethylene oxide in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-(2-Isopropoxyphenyl)ethanol has been extensively studied for its potential applications in various fields of science. It has been shown to possess antifungal, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs and treatments.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9(2)13-11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGTKCQDRPWBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2791623.png)
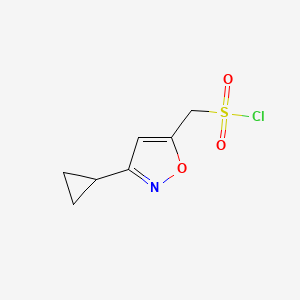
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791627.png)
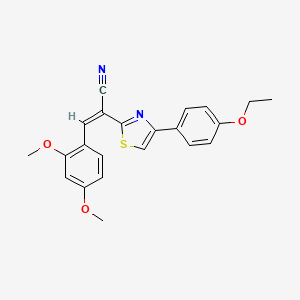
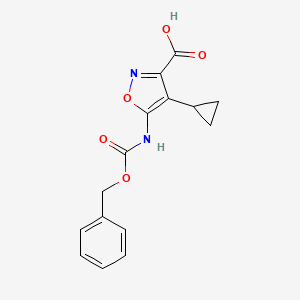
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)

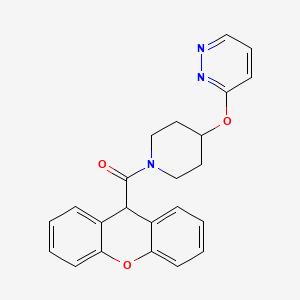
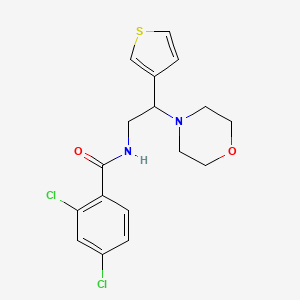
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)
